molecular formula C14H18F3N3OS2 B12266383 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine

4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12266383
M. Wt: 365.4 g/mol
InChI Key: XBGCGTKZHHYBGS-UHFFFAOYSA-N
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Description

4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that contains multiple functional groups, including a trifluoromethyl group, a thiazole ring, a piperidine ring, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then constructed, and finally, the thiomorpholine ring is added. Each step requires specific reagents and conditions, such as the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring are known to enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18F3N3OS2

Molecular Weight

365.4 g/mol

IUPAC Name

thiomorpholin-4-yl-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C14H18F3N3OS2/c15-14(16,17)11-9-23-13(18-11)20-3-1-2-10(8-20)12(21)19-4-6-22-7-5-19/h9-10H,1-8H2

InChI Key

XBGCGTKZHHYBGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)C(=O)N3CCSCC3

Origin of Product

United States

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